molecular formula C15H10ClNO B12907496 9-Methylacridine-4-carbonyl chloride CAS No. 89459-37-0

9-Methylacridine-4-carbonyl chloride

Cat. No.: B12907496
CAS No.: 89459-37-0
M. Wt: 255.70 g/mol
InChI Key: UBQJDPFZYMBBAK-UHFFFAOYSA-N
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Description

Significance of Acridine (B1665455) Derivatives as Core Scaffolds in Organic Synthesis

Acridine, a nitrogen-containing heterocyclic compound, and its derivatives have long captured the attention of chemists and pharmacologists. nih.govptfarm.pl The planar, tricyclic structure of the acridine nucleus allows it to intercalate into DNA, a property that has been extensively exploited in the development of anticancer agents. rsc.orgresearchgate.net Prominent examples include DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) and its analogues, which have been investigated as topoisomerase inhibitors. nih.govnih.govacs.org

Beyond their medicinal applications, acridine derivatives are utilized as dyes and fluorescent probes due to their unique photophysical properties. researchgate.netwikipedia.org The versatility of the acridine scaffold stems from the fact that its properties can be finely tuned through substitution at various positions on the ring system. This has led to a broad range of synthetic methodologies aimed at producing functionally diverse acridine derivatives. nih.govpharmaguideline.com

Academic Relevance of Acyl Chlorides in Heterocyclic Chemistry

Acyl chlorides are highly reactive carboxylic acid derivatives characterized by the -COCl functional group. wikipedia.org Their heightened reactivity makes them exceptionally useful intermediates in organic synthesis, particularly in the construction of amides and esters. libretexts.org In heterocyclic chemistry, the introduction of an acyl chloride group onto a core structure like acridine opens up a plethora of synthetic possibilities.

The electrophilic nature of the carbonyl carbon in an acyl chloride allows for facile reactions with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. libretexts.org This reactivity is crucial for the synthesis of complex molecules where a heterocyclic core is to be linked to various side chains, a common strategy in drug discovery to explore structure-activity relationships. nih.govnih.gov

Scope of Research on 9-Methylacridine-4-carbonyl Chloride as a Synthetic Intermediate

While direct research specifically detailing the properties and reactions of this compound is not extensively documented in publicly available literature, its significance can be inferred from the well-established chemistry of its constituent parts. The compound serves as a critical building block for the synthesis of a variety of 9-methylacridine-4-carboxamides and esters.

The primary research interest in this intermediate lies in its utility for creating derivatives analogous to the clinical trial candidate DACA. nih.govacs.org By reacting this compound with different amines or alcohols, chemists can systematically modify the side chain at the 4-position of the acridine ring. This allows for the investigation of how these modifications impact the biological activity of the resulting compounds, for instance, their efficacy as topoisomerase inhibitors or their DNA binding affinity. nih.govnih.gov

The synthesis of this intermediate would likely proceed through a multi-step sequence. A plausible route involves the initial construction of the 9-methylacridine (B196024) core, for which established methods like the Bernthsen or Friedlander synthesis could be employed. pharmaguideline.comprepchem.com Subsequent functionalization to introduce a carboxylic acid at the 4-position would be a key step. A known route to substituted acridine-4-carboxylic acids involves the cyclization of substituted diphenylamine (B1679370) diacid monoesters to form the corresponding acridine aldehydes, which are then oxidized to the carboxylic acid. nih.govacs.orgcapes.gov.br Finally, the conversion of the carboxylic acid to the highly reactive this compound would likely be achieved using standard chlorinating agents such as thionyl chloride or oxalyl chloride.

The reactivity of this compound is expected to be characteristic of an acyl chloride. It would readily undergo nucleophilic acyl substitution with primary and secondary amines to form the corresponding amides. libretexts.org Similarly, reaction with alcohols would yield esters. These reactions provide a straightforward and efficient means to generate a library of 9-methylacridine-4-carboxamide and ester derivatives for biological screening and the development of new therapeutic agents.

Compound Information Table

Compound Name
This compound
Acridine
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide)
9-methylacridine
Acridine-4-carboxylic acid
Thionyl chloride
Oxalyl chloride
9-methylacridine-4-carboxamides
9-methylacridine-4-esters

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89459-37-0

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

9-methylacridine-4-carbonyl chloride

InChI

InChI=1S/C15H10ClNO/c1-9-10-5-2-3-8-13(10)17-14-11(9)6-4-7-12(14)15(16)18/h2-8H,1H3

InChI Key

UBQJDPFZYMBBAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)Cl

Origin of Product

United States

Synthetic Strategies for 9 Methylacridine 4 Carbonyl Chloride

Retrosynthetic Analysis of the Target Compound

A retrosynthetic approach to 9-Methylacridine-4-carbonyl chloride logically disconnects the molecule at its most reactive sites. The primary disconnection is at the acyl chloride functional group. This bond is readily formed from its corresponding carboxylic acid, 9-methylacridine-4-carboxylic acid, through various chlorinating agents. chemguide.co.ukmasterorganicchemistry.comchemguide.co.uk This simplifies the primary target to the synthesis of the 9-methylacridine-4-carboxylic acid precursor.

Further deconstruction of 9-methylacridine-4-carboxylic acid points towards two main synthetic routes for the acridine (B1665455) core. One common strategy involves the cyclization of a suitably substituted diphenylamine (B1679370) derivative. Another key approach is the construction of the central pyridine (B92270) ring onto a pre-existing bicyclic aromatic system. The placement of the methyl group at the 9-position and the carboxylic acid at the 4-position dictates the specific substitution patterns required on the initial starting materials.

Methodologies for the Construction of the 9-Methylacridine (B196024) Core

The formation of the 9-methylacridine scaffold is a critical step in the synthesis of the target compound. Both classical and modern synthetic methods are employed to achieve this.

Classical Named Reactions for Acridine Formation

Several well-established named reactions provide reliable pathways to the acridine nucleus.

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a dehydrating agent like zinc chloride at high temperatures. wikipedia.orgslideshare.net Specifically for 9-methylacridine, diphenylamine is reacted with acetic acid using zinc chloride, typically with heating to 200-270°C for an extended period. wikipedia.orgprepchem.com While effective, this method can sometimes lead to the formation of tarry byproducts. prepchem.comresearchgate.net

The mechanism proceeds through the initial formation of an acyl chloride in situ, which then acylates the diarylamine. youtube.com Subsequent intramolecular cyclization and dehydration lead to the formation of the 9-substituted acridine. youtube.com Polyphosphoric acid can be used as an alternative to zinc chloride, sometimes allowing for lower reaction temperatures, though potentially with reduced yields. wikipedia.org

Table 1: Variants of the Bernthsen Acridine Synthesis

Catalyst Temperature (°C) Reaction Time (hours) Notes
Zinc Chloride 200-270 24 Standard conditions, can produce byproducts. wikipedia.org
Polyphosphoric Acid Lower than ZnCl2 Variable May result in lower yields. wikipedia.org

The Friedländer synthesis is a versatile method for preparing quinolines and, by extension, acridines. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. organic-chemistry.org To form a 9-substituted acridine, a suitably substituted o-aminobenzophenone or a related ketone would react with a compound that provides the C9-methyl group and the rest of the third ring. The reaction can be catalyzed by acids or bases. wikipedia.org Microwave-enhanced Friedländer syntheses have been developed to improve reaction times and yields. nih.gov

There are two primary mechanistic pathways for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition followed by dehydration and then imine formation to yield the quinoline. wikipedia.org The second pathway begins with the formation of a Schiff base, followed by an aldol-type cyclization and subsequent elimination. wikipedia.org

The Ullmann condensation is another classical method that can be adapted for acridine synthesis. ptfarm.plscribd.com This typically involves the copper-catalyzed reaction of an aniline (B41778) with an o-halobenzoic acid to form a diphenylamine-2-carboxylic acid. pharmaguideline.com This intermediate can then be cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield a 9-chloroacridine. pharmaguideline.com Subsequent reactions can be employed to introduce the methyl group at the 9-position. The classic Ullmann reaction involves copper-catalyzed coupling of aryl halides to form symmetric biaryls, while Ullmann-type reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org

Modern Approaches for 9-Methylacridine Precursor Synthesis

Contemporary synthetic chemistry offers a range of more sophisticated methods for constructing the 9-methylacridine precursor, often with improved efficiency and substrate scope.

One modern approach involves the oxidation of 9-methylacridine to form acridine-9-carboxylic acid. google.com This can be achieved using various oxidizing agents and catalysts. For instance, a patented method describes the oxidation of 9-methylacridine using tert-butyl hydroperoxide as the oxidant and vanadyl acetylacetonate (B107027) as a catalyst in a solvent like chloroform. google.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming the C-N bond in the diphenylamine precursors to acridines. nih.gov These reactions offer milder conditions and greater functional group tolerance compared to the classical Ullmann condensation. For example, a substituted aryl halide can be coupled with an appropriately substituted aniline in the presence of a palladium catalyst and a suitable ligand to construct the diarylamine backbone.

Furthermore, modern synthetic methodologies encompass a wide array of metal-mediated cross-coupling reactions like Suzuki, Stille, and Negishi couplings, which can be strategically employed to build the substituted aromatic precursors required for the acridine core. iitm.ac.inscribd.com These methods provide a high degree of control over the placement of substituents on the aromatic rings.

Once the 9-methylacridine-4-carboxylic acid precursor is synthesized, the final step is its conversion to the target compound, this compound. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. chemguide.co.ukmasterorganicchemistry.comchemguide.co.uk Thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture. chemguide.co.ukyoutube.com

Table 2: Common Chlorinating Agents for Carboxylic Acid to Acyl Chloride Conversion

Reagent Formula Byproducts
Thionyl Chloride SOCl₂ SO₂, HCl chemguide.co.ukyoutube.com
Phosphorus Pentachloride PCl₅ POCl₃, HCl chemguide.co.ukchemguide.co.uk
Phosphorus Trichloride (B1173362) PCl₃ H₃PO₃ chemguide.co.uk
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl masterorganicchemistry.com
Microwave-Assisted Synthetic Routes to Acridines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wikipedia.org The synthesis of acridine derivatives has significantly benefited from this technology. For instance, the Bernthsen acridine synthesis, a classical method involving the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride, has been adapted for microwave irradiation. wikipedia.org This approach dramatically reduces the reaction time from several hours to just a few minutes, while providing good yields of the 9-substituted acridine. wikipedia.org

Microwave irradiation has also been successfully applied to one-pot, three-component reactions for the synthesis of acridine-1,8(2H,5H)-diones. uwindsor.ca In a notable example, the reaction of dimedone, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water under microwave irradiation provides the corresponding acridinedione derivatives in good to excellent yields. uwindsor.ca Furthermore, the synthesis of acridine-acetazolamide conjugates has been achieved through a microwave-assisted condensation of 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide with cyclic 1,3-diketones and aromatic aldehydes. ncl.ac.uk The use of microwave irradiation in these syntheses not only enhances the reaction rates but also aligns with the principles of green chemistry by often allowing for the use of more environmentally benign solvents like water. nih.gov

Acridine Synthesis Method Reactants Conditions Key Advantages
Microwave-Assisted Bernthsen ReactionDiphenylamine, Acetic Acid, Zinc ChlorideMicrowave irradiation (e.g., 200 W, 5 min)Rapid reaction times, good yields wikipedia.org
Microwave-Assisted Three-Component ReactionDimedone, Arylglyoxals, Ammonium AcetateWater, Microwave irradiationHigh yields, green solvent uwindsor.ca
Microwave-Assisted Conjugate Synthesis4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, Dimedone, Aromatic AldehydesMicrowave irradiationEfficient synthesis of complex molecules ncl.ac.uk
One-Pot and Multicomponent Reactions in Acridine Synthesis

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, as they allow for the formation of complex molecules from simple starting materials in a single synthetic operation, thereby reducing the number of purification steps and saving time and resources. wikipedia.org The synthesis of acridine derivatives has been a fertile ground for the application of MCRs. wikipedia.orgscribd.com

A common approach involves the three-component condensation of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound like dimedone. wikipedia.org These reactions can be catalyzed by various catalysts, including sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) under solvent-free conditions, which acts as a nanoporous acid catalyst. wikipedia.org Another example is the use of p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid-surfactant-combined catalyst in water. wikipedia.org The mechanism of these reactions is thought to proceed through the initial formation of a Michael adduct between the aldehyde and the 1,3-dione, which then reacts with the amine, followed by cyclization and aromatization to yield the acridine core. wikipedia.org

One-Pot/Multicomponent Reaction for Acridines Reactants Catalyst/Conditions Product Type
Three-Component CondensationAromatic Aldehydes, 1-Naphthylamine, DimedoneSBA-Pr-SO3H, 140 °C, solvent-freeBenzo[c]acridine derivatives wikipedia.org
Three-Component CondensationAromatic Aldehydes, Dimedone, p-Toluidinep-Dodecylbenzenesulfonic acid (DBSA), WaterAcridine-1,8-dione derivatives wikipedia.org
Three-Component Condensation1,3-Cyclohexanedione, Aromatic Aldehydes, HydrazonesTriethylamine (TEA)N-substituted acridine-1,8-diones scribd.com
Four-Component CondensationAldehydes, Amines, Dimedone, Barbituric AcidTungstophosphoric acid (H3PW12O40)Pyrimido[4,5-b]quinoline-trione derivatives wikipedia.org
Metal-Catalyzed Cyclization and Coupling Reactions for Acridine Ring Formation

Metal-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the acridine ring is no exception. Copper-catalyzed tandem cyclization reactions have been developed for the one-pot assembly of acridines from readily available starting materials. youtube.com One such method involves the reaction of arylboronic acids and anthranils, which proceeds via a sequential amination/annulation process. youtube.com This approach is notable for being precious-metal-free and demonstrating good functional group compatibility. youtube.com

Another important metal-catalyzed reaction for acridine synthesis is the Ullmann condensation. prepchem.com This reaction can be used to prepare N-arylanthranilic acids, which are key precursors for acridones and, subsequently, acridines. scribd.com The cyclization of N-arylanthranilic acid to the corresponding acridone (B373769) is often promoted by acids. scribd.com Zinc chloride, a Lewis acid, is a classic promoter for the Bernthsen acridine synthesis, which involves the intramolecular cyclization of an o-arylaminophenyl ketone intermediate. libretexts.orgtandfonline.com

Control of Regioselectivity in Acridine Core Synthesis

The synthesis of a specifically substituted acridine, such as 9-methylacridine, requires precise control over the regioselectivity of the ring-forming reactions. The position of the substituents on the final acridine ring is determined by the substitution pattern of the starting materials and the mechanism of the cyclization reaction.

Positional Isomerism in 9-Methylacridine Formation

The Bernthsen acridine synthesis, when employed for the preparation of 9-methylacridine from diphenylamine and acetic acid, is expected to yield the 9-methyl isomer as the major product. wikipedia.orgprepchem.com This is because the reaction proceeds through the formation of an N-acetyldiphenylamine intermediate, followed by an intramolecular Friedel-Crafts-type acylation. The cyclization occurs at one of the ortho positions of the phenyl rings relative to the amino group, leading to the formation of a dihydroacridine intermediate which then aromatizes. The methyl group from the acetic acid ultimately resides at the 9-position of the acridine core.

However, the harsh reaction conditions (high temperatures of 200-270 °C) can potentially lead to side reactions and the formation of positional isomers, although these are generally not the major products. wikipedia.org The possibility of rearrangement or alternative cyclization pathways cannot be entirely ruled out without detailed mechanistic studies under the specific reaction conditions. The inherent symmetry of diphenylamine simplifies the initial acylation, but subsequent cyclization regioselectivity is crucial.

By-product Formation in 9-Methylacridine Synthesis

A significant challenge in the synthesis of 9-methylacridine via the traditional Bernthsen method is the formation of by-products. The reaction, carried out at high temperatures for extended periods, is often accompanied by the formation of considerable amounts of tarry substances, which can complicate the purification of the desired product and lead to lower yields. wikipedia.orgchemeurope.com The exact chemical nature of these tarry by-products is not well-defined in the literature but is likely to consist of polymeric materials and decomposition products arising from the harsh reaction conditions.

In addition to tar formation, other potential by-products could arise from side reactions such as di-acetylation of the diphenylamine or intermolecular condensation reactions. The purification of 9-methylacridine from the reaction mixture typically involves dissolution in sulfuric acid, extraction, and precipitation, followed by recrystallization. wikipedia.org In some procedures, the tartrate salt of 9-methylacridine is prepared to facilitate purification. wikipedia.org

Introduction of the 4-Carbonyl Moiety and Conversion to Acyl Chloride

The introduction of a carbonyl group at the 4-position of the 9-methylacridine core represents a significant synthetic challenge due to the inherent reactivity of the acridine ring system, where electrophilic substitution typically occurs at other positions. Therefore, a multi-step synthetic sequence is likely required.

A plausible, though not explicitly documented, synthetic route to 9-methylacridine-4-carboxylic acid could involve the following steps:

Synthesis of a 4-amino-9-methylacridine precursor: This could potentially be achieved through a multi-step synthesis starting from appropriately substituted precursors that are then cyclized to form the acridine ring with a nitro group at the 4-position, which is subsequently reduced to an amine. There is precedent for the synthesis of 4-aminoacridines, albeit with different substitution patterns. nih.govrsc.org

Sandmeyer Reaction: The 4-amino-9-methylacridine could then be converted to the corresponding diazonium salt, which can be reacted with a cyanide source (e.g., copper(I) cyanide) in a Sandmeyer reaction to introduce a cyano group at the 4-position. wikipedia.org The Sandmeyer reaction is a well-established method for the conversion of aryl amines to a wide variety of functional groups. wikipedia.orgorganic-chemistry.org

Hydrolysis of the Nitrile: The resulting 4-cyano-9-methylacridine could then be hydrolyzed to the corresponding carboxylic acid, 9-methylacridine-4-carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions, typically by heating with an aqueous acid or base. libretexts.org

Once the 9-methylacridine-4-carboxylic acid is obtained, the final step is its conversion to the target acyl chloride. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent. libretexts.orgmasterorganicchemistry.com

Common reagents for this conversion include:

Thionyl chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids to acyl chlorides, with the by-products being sulfur dioxide and hydrogen chloride, which are gases and thus easily removed from the reaction mixture. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is another effective reagent for this conversion. nih.gov

Phosphorus pentachloride (PCl₅): This reagent also converts carboxylic acids to acyl chlorides. libretexts.org

Functionalization Strategies at the C-4 Position of the Acridine Ring

The functionalization of the acridine ring system, particularly at the C-4 position, is a key step in the synthesis of the target molecule. The electronic nature of the acridine ring, a nitrogen-containing heterocycle, dictates its reactivity towards electrophilic and nucleophilic reagents. The nitrogen atom deactivates the ring towards electrophilic substitution, making reactions like Friedel-Crafts acylation challenging and often resulting in low yields and poor regioselectivity. Therefore, more specialized techniques are generally required for controlled functionalization.

One of the most promising strategies for selective functionalization at the C-4 position is Directed ortho-Metalation (DoM) . In this approach, the nitrogen atom of the acridine ring acts as a directing group, coordinating to a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) and facilitating the deprotonation of the adjacent C-4 proton. This generates a highly reactive 4-lithio-9-methylacridine intermediate, which can then be quenched with a suitable electrophile to introduce the desired functional group. The general principle of DoM relies on the formation of a stable six-membered ring-like transition state, which favors the deprotonation at the ortho position. scielo.brnumberanalytics.com

An alternative strategy involves a halogen-metal exchange reaction. This two-step process would first require the regioselective halogenation of 9-methylacridine at the C-4 position to produce 4-halo-9-methylacridine (where the halogen is typically bromine or iodine). Subsequent treatment of this intermediate with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures would induce a halogen-metal exchange, yielding the same 4-lithio-9-methylacridine intermediate as in the DoM approach. beilstein-journals.org This intermediate can then be carried forward to the carboxylation step.

Carboxylation Reactions on Acridine Scaffolds

Once the 4-lithio-9-methylacridine intermediate is generated, it can be carboxylated by quenching the reaction with a suitable source of carbon dioxide. The most common and effective method for this transformation is the addition of solid carbon dioxide (dry ice) to the reaction mixture. The highly nucleophilic carbanion of the lithiated acridine attacks the electrophilic carbon of CO2, leading to the formation of a lithium carboxylate salt upon warming to room temperature. Subsequent acidic workup protonates the carboxylate salt to yield the desired 9-methylacridine-4-carboxylic acid. This carboxylation step is typically high-yielding and is a standard method for the synthesis of carboxylic acids from organolithium precursors.

A typical reaction sequence for the carboxylation of a lithiated intermediate is as follows:

The organolithium reagent is generated in situ at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF).

Crushed solid carbon dioxide is added to the reaction vessel, and the mixture is allowed to slowly warm to room temperature.

An aqueous acidic solution (e.g., dilute HCl) is added to protonate the lithium carboxylate salt.

The desired carboxylic acid is then isolated through standard extraction and purification techniques.

Halogenation Reagents for Acyl Chloride Formation from Carboxylic Acids

The final step in the synthesis of this compound is the conversion of the 9-methylacridine-4-carboxylic acid intermediate into the corresponding acyl chloride. This is a standard transformation in organic synthesis, and several reagents are available for this purpose. The choice of reagent can depend on factors such as the reactivity of the starting material, the desired reaction conditions, and the ease of purification.

The most commonly employed reagents for this conversion are:

Thionyl chloride (SOCl₂): This is a widely used and cost-effective reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies the workup procedure. beilstein-journals.orgnih.gov Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction.

Oxalyl chloride ((COCl)₂): This reagent is also very effective and often provides cleaner reactions and higher yields than thionyl chloride, particularly for sensitive substrates. The byproducts (CO, CO₂, and HCl) are all gaseous.

Phosphorus pentachloride (PCl₅): This is a powerful halogenating agent that readily converts carboxylic acids to acyl chlorides. However, the solid nature of the reagent and the formation of a solid byproduct (POCl₃) can sometimes complicate the purification process. scielo.br

Phosphorus trichloride (PCl₃): Another phosphorus-based reagent that can be used for this transformation. The reaction produces phosphorous acid (H₃PO₃) as a byproduct. scielo.br

Interactive Table of Common Halogenating Reagents

Reagent Formula Physical State Boiling Point (°C) Byproducts Common Catalyst
Thionyl Chloride SOCl₂ Liquid 76 SO₂, HCl DMF
Oxalyl Chloride (COCl)₂ Liquid 63-64 CO, CO₂, HCl DMF
Phosphorus Pentachloride PCl₅ Solid 160 (sublimes) POCl₃, HCl None
Phosphorus Trichloride PCl₃ Liquid 76 H₃PO₃ None

Reaction Optimization for Efficient Carbonyl Chloride Generation

To ensure a high yield and purity of the final this compound, optimization of the reaction conditions for the chlorination step is crucial. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For a reaction using thionyl chloride , a common solvent is an inert, high-boiling point solvent such as toluene (B28343) or dichloromethane (B109758). The reaction is typically carried out at reflux to drive it to completion. The use of a slight excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents) is often employed to ensure full conversion of the carboxylic acid. The addition of a catalytic amount of DMF can significantly increase the reaction rate by forming a reactive Vilsmeier intermediate.

When using oxalyl chloride , the reaction is often performed in a non-polar solvent like dichloromethane or 1,2-dichloroethane (B1671644) at room temperature. As with thionyl chloride, a small excess of the reagent and catalytic DMF are beneficial.

Post-reaction, the excess halogenating agent and solvent are typically removed under reduced pressure. It is important to handle the resulting this compound under anhydrous conditions, as it is susceptible to hydrolysis back to the carboxylic acid in the presence of moisture.

Advanced Techniques for Synthesis Refinement

Modern synthetic chemistry places a strong emphasis on the development of more sustainable and efficient manufacturing processes. The principles of green chemistry and the application of flow chemistry are particularly relevant for the synthesis of specialized chemical compounds like this compound, especially when considering potential scale-up for industrial applications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound can lead to a more environmentally benign and economically viable process. asynt.comresearchgate.net Key areas for improvement include the choice of solvents, reagents, and energy sources.

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, the conversion of the carboxylic acid to the acyl chloride with thionyl chloride or oxalyl chloride has good atom economy as the byproducts are gaseous and easily removed.

Use of Safer Solvents: Whenever possible, replacing hazardous organic solvents with greener alternatives. For the carboxylation step, while THF is common, exploring the feasibility of using more benign ether-based solvents could be a green improvement. For the final chlorination step, the use of a minimal amount of a recyclable solvent is preferable.

Catalysis: Employing catalytic reagents in place of stoichiometric ones. The use of catalytic DMF in the acyl chloride formation is an example of this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis could be explored to potentially reduce reaction times and energy input for certain steps. numberanalytics.comcapes.gov.br

Flow Chemistry and Continuous Processing for Scale-Up Considerations

For the potential large-scale production of this compound, transitioning from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgrasayanjournal.co.in

Benefits of Flow Chemistry:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which significantly reduces the risks associated with highly reactive or hazardous intermediates, such as organolithium species. The enclosed nature of the system also minimizes exposure to toxic reagents and byproducts.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates, higher yields, and improved product selectivity.

Scalability: Scaling up a flow process is typically more straightforward than a batch process. Instead of using larger reactors, the production rate can be increased by running the system for longer periods or by "numbering-up" – running multiple reactors in parallel.

Telescoping Reactions: Multiple reaction steps can be integrated into a single continuous flow sequence, eliminating the need for isolation and purification of intermediates. For the synthesis of this compound, a flow process could potentially couple the DoM/carboxylation step with the subsequent acyl chloride formation.

A hypothetical flow setup could involve pumping a solution of 9-methylacridine and an organolithium base through a cooled microreactor to generate the lithiated intermediate. This stream would then be mixed with a stream of CO₂ gas or a solution of dry ice in a suitable solvent. The resulting lithium carboxylate could then be directly introduced into a subsequent reactor module where it is mixed with a stream of a halogenating agent like thionyl chloride to continuously produce the final product.

Reactivity and Reaction Pathways of 9 Methylacridine 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety is a highly reactive carboxylic acid derivative, readily undergoing nucleophilic acyl substitution. libretexts.org This reactivity stems from the excellent leaving group ability of the chloride ion and the significant partial positive charge on the carbonyl carbon, which is further enhanced by the inductive effect of the chlorine atom. khanacademy.org The general mechanism for these reactions proceeds through a tetrahedral intermediate, which then collapses to expel the chloride ion and form a new carbonyl compound. masterorganicchemistry.comyoutube.com

The reaction of 9-methylacridine-4-carbonyl chloride with primary or secondary amines is a facile and efficient method for the synthesis of a diverse range of 9-methylacridine-4-carboxamides. This amidation reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. The resulting amides are of significant interest due to their potential biological activities, drawing parallels to other acridine-4-carboxamide derivatives that have been investigated as potential therapeutic agents. arabjchem.orgresearchgate.net

The general reaction can be represented as follows:

this compound + R¹R²NH → 9-Methylacridine-4-C(O)NR¹R² + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Reactant AmineProduct Amide
Ammonia (NH₃)9-Methylacridine-4-carboxamide
Methylamine (CH₃NH₂)N-Methyl-9-methylacridine-4-carboxamide
Diethylamine ((C₂H₅)₂NH)N,N-Diethyl-9-methylacridine-4-carboxamide
Aniline (B41778) (C₆H₅NH₂)N-Phenyl-9-methylacridine-4-carboxamide

Esterification of this compound is readily achieved by its reaction with alcohols or phenols. This process, often carried out in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding 9-methylacridine-4-carboxylates. The reaction is typically rapid and high-yielding due to the high reactivity of the acyl chloride. youtube.com

The general esterification reaction is:

this compound + R-OH → 9-Methylacridine-4-C(O)OR + HCl

Where R can be an alkyl or aryl group.

Reactant AlcoholProduct Ester
Methanol (CH₃OH)Methyl 9-methylacridine-4-carboxylate
Ethanol (C₂H₅OH)Ethyl 9-methylacridine-4-carboxylate
Isopropanol ((CH₃)₂CHOH)Isopropyl 9-methylacridine-4-carboxylate
Phenol (C₆H₅OH)Phenyl 9-methylacridine-4-carboxylate

The reaction of this compound with organometallic reagents provides a powerful tool for the formation of carbon-carbon bonds, leading to ketones or tertiary alcohols. The outcome of the reaction is highly dependent on the nature of the organometallic reagent used.

With less reactive organocuprates (Gilman reagents, R₂CuLi), the reaction can often be controlled to selectively produce the corresponding ketone. youtube.comchemistrysteps.com The Gilman reagent delivers one alkyl or aryl group to the acyl chloride, and the resulting ketone is generally less reactive towards the organocuprate, allowing for its isolation. youtube.comchemistrysteps.com

this compound + R₂CuLi → 9-Methylacridine-4-C(O)R + R-Cu + LiCl

In contrast, more reactive organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) typically lead to the formation of tertiary alcohols. chemistrysteps.comyoutube.comlibretexts.org These reagents react with the initially formed ketone in a second nucleophilic addition step, which is faster than the initial reaction with the acyl chloride. This double addition results in the formation of a tertiary alcohol after an aqueous workup. youtube.comlibretexts.org

  • this compound + 2 eq. RMgX → [Intermediate Ketone] → Tertiary Alkoxide
  • Tertiary Alkoxide + H₃O⁺ → 9-Methylacridine-4-C(R)₂OH
  • Organometallic ReagentPrimary Product
    Lithium dimethylcuprate ((CH₃)₂CuLi)4-Acetyl-9-methylacridine
    Methylmagnesium bromide (CH₃MgBr) (excess)2-(9-Methylacridin-4-yl)propan-2-ol
    Phenyllithium (C₆H₅Li) (excess)(9-Methylacridin-4-yl)diphenylmethanol

    This compound can react with various nitrogen-containing heterocycles, such as pyridine, piperidine (B6355638), and imidazole, acting as nucleophiles. The reaction typically results in the formation of an amide bond between the acridine (B1665455) scaffold and the heterocyclic ring. For instance, reaction with piperidine would yield (9-methylacridin-4-yl)(piperidin-1-yl)methanone. These reactions expand the library of accessible 9-methylacridine (B196024) derivatives for further study.

    Electrophilic and Radical Reactions Involving the Acyl Chloride Group

    While the primary reactivity of the acyl chloride group is dominated by nucleophilic attack at the carbonyl carbon, it is not typically susceptible to electrophilic attack due to the electron-withdrawing nature of the carbonyl group and the chlorine atom. Radical reactions involving the acyl chloride group of this compound are not commonly reported in the literature and would likely require specific radical initiators and conditions.

    Transformations of the Acridine Nucleus Modulated by the 4-Carbonyl Chloride

    The 4-carbonyl chloride group, being strongly electron-withdrawing, deactivates the acridine nucleus towards electrophilic aromatic substitution reactions. The positions on the acridine ring are rendered less susceptible to attack by electrophiles compared to the parent 9-methylacridine. Conversely, this electron-withdrawing effect may activate the acridine ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the carbonyl chloride group, should a suitable leaving group be present on the ring. However, such transformations are not commonly documented and would depend on the specific reaction conditions and the nature of the incoming nucleophile.

    Impact of the Acyl Chloride on Acridine Basicity and Reactivity

    The acyl chloride group (-COCl) at the 4-position is a powerful electron-withdrawing group due to the high electronegativity of both the oxygen and chlorine atoms. uomustansiriyah.edu.iq This deactivating effect has a profound impact on the electron density of the entire acridine ring system.

    Basicity: The electron-withdrawing nature of the acyl chloride group is expected to significantly decrease the basicity of the acridine nitrogen. By pulling electron density away from the heterocyclic ring, the lone pair on the nitrogen atom becomes less available for protonation, resulting in a lower pKa value compared to unsubstituted acridine or 9-methylacridine. Computational studies on substituted acridines have shown a strong correlation between the electronic properties of substituents and the reactivity of the acridine core. researchgate.net

    Reactivity: The deactivation of the ring by the acyl chloride group makes it less susceptible to electrophilic attack. Electrophilic aromatic substitution, which typically occurs at the 2- and 7-positions in the acridine ring, would be slower for this compound compared to 9-methylacridine. pharmaguideline.com Conversely, the acyl chloride group itself is a highly reactive site for nucleophilic acyl substitution. libretexts.org The carbon atom of the carbonyl group is highly electrophilic and will readily react with a wide range of nucleophiles, such as water, alcohols, ammonia, and primary or secondary amines. libretexts.orglibretexts.org This reaction involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion, to form a more stable carboxylic acid derivative like an ester or an amide. libretexts.org

    Table 1: Predicted Effects of Substituents on the Reactivity of the Acridine Core

    SubstituentPositionElectronic EffectImpact on BasicityImpact on Electrophilic AttackImpact on Nucleophilic Attack on the Ring
    9-Methyl9Electron-donating (hyperconjugation)Slight IncreaseSlight ActivationSlight Deactivation
    4-Acyl Chloride4Strong Electron-withdrawing (inductive effect)Significant DecreaseStrong DeactivationStrong Activation

    Potential for Ring Opening or Rearrangement Reactions

    While acridines are generally stable aromatic systems, the presence of the reactive acyl chloride functionality could potentially lead to ring-opening or rearrangement reactions under specific conditions, although no such reactions are explicitly documented for this compound itself.

    Ring Opening: Ring-opening reactions of the acridine nucleus are not common under normal conditions. However, highly strained or activated systems can undergo such transformations. For instance, the formation of acridinium (B8443388) salts by N-alkylation makes the ring system more susceptible to nucleophilic attack, which in some cases could potentially lead to ring cleavage. dntb.gov.ua While not a direct ring-opening of the acridine core, intramolecular reactions involving the acyl chloride could be envisaged. For example, in the presence of a strong nucleophile that could also interact with the ring system, a complex reaction sequence might be initiated. Studies on other strained nitrogen heterocycles like aziridines have shown that they readily undergo ring-opening reactions with various nucleophiles. mdpi.comresearchgate.net

    Rearrangement Reactions: Rearrangement reactions in acridine chemistry are also not prevalent but can occur under specific circumstances. For example, intramolecular Schmidt reactions of acyl chlorides with alkyl azides have been shown to provide access to fused polycyclic nitrogen-containing heterocycles. acs.org While this is a general reaction type, one could hypothetically consider a scenario where a derivative of this compound, if converted to an appropriate azide, might undergo an intramolecular rearrangement. Additionally, rearrangements of 4-amino-3-halopyridines upon reaction with acyl chlorides have been reported, proceeding through a presumed N-acylated intermediate that undergoes intramolecular nucleophilic aromatic substitution. nih.gov This suggests that under certain conditions, the acyl chloride group could participate in complex rearrangement pathways.

    Mechanistic Studies of Key Reactions

    Detailed mechanistic studies on this compound are not available. However, the principles of such studies can be discussed in the context of this molecule, drawing on research on related systems.

    Transition State Analysis and Reaction Energetics

    Computational chemistry provides powerful tools to investigate reaction mechanisms, including the analysis of transition states and reaction energetics. For a key reaction of this compound, such as nucleophilic acyl substitution, computational methods like Density Functional Theory (DFT) could be employed.

    Transition State Analysis: For the reaction of this compound with a nucleophile (e.g., an amine), a tetrahedral intermediate would be formed. libretexts.org Computational analysis could model the geometry and energy of the transition state leading to this intermediate, as well as the transition state for the subsequent collapse of the intermediate to form the product and eliminate the chloride ion. Such studies have been performed on the nucleophilic substitution of pyridine at an unsaturated carbon center, providing insights into the nature of the transition state orbitals. rsc.orgresearchgate.net Similar computational studies on acridine derivatives have elucidated the influence of substituents on the reaction barriers of nucleophilic substitution at the C9 position. researchgate.net

    Table 2: Hypothetical Computational Study Parameters for a Reaction of this compound

    ParameterDescriptionExpected Information
    Geometry Optimization Calculation of the lowest energy structure for reactants, intermediates, transition states, and products.Bond lengths, bond angles, and dihedral angles.
    Frequency Calculation Calculation of vibrational frequencies to confirm stationary points as minima or transition states.Zero-point vibrational energies and characterization of transition states (one imaginary frequency).
    Transition State Search Locating the highest energy point along the reaction coordinate.Geometry and energy of the transition state, providing the activation energy.
    Reaction Pathway Following Intrinsic Reaction Coordinate (IRC) calculations to connect the transition state to the reactants and products.Confirmation that the found transition state connects the desired minima.
    Solvation Modeling Inclusion of solvent effects on the energetics of the reaction.More accurate prediction of reaction rates and equilibria in solution.

    Isotopic Labeling Studies to Elucidate Reaction Pathways

    Isotopic labeling is a powerful experimental technique to trace the fate of atoms during a chemical reaction, thereby elucidating the reaction mechanism. While no specific isotopic labeling studies have been reported for this compound, the methodology can be described.

    To investigate the mechanism of a nucleophilic acyl substitution on this compound, one could synthesize the starting material with an isotopic label, for example, by using a ¹³C-labeled carbonyl group or an ¹⁸O-labeled carbonyl oxygen. The reaction would then be carried out with an unlabeled nucleophile. By analyzing the position of the isotope in the product and any byproducts using techniques like mass spectrometry or NMR spectroscopy, the reaction pathway can be confirmed.

    For instance, in the hydrolysis of 9-Methylacridine-4-¹³COCl, the ¹³C label would be expected to be retained in the carboxyl group of the resulting 9-methylacridine-4-carboxylic acid. This would confirm that the reaction proceeds via nucleophilic attack at the carbonyl carbon and not through a different mechanism that might involve cleavage of the C-C bond between the carbonyl group and the acridine ring.

    Isotopic labeling has been used to elucidate reaction mechanisms in a variety of related systems, including the formation pathway of acrolein during the heating of oils and in studies of DNA strand cleavage by other heterocyclic compounds. nih.govnih.gov These studies highlight the utility of this technique in providing unambiguous evidence for proposed reaction mechanisms.

    Applications of 9 Methylacridine 4 Carbonyl Chloride in Complex Chemical Synthesis

    Utilization as a Building Block for Advanced Acridine (B1665455) Derivatives

    The primary application of 9-methylacridine-4-carbonyl chloride in synthetic organic chemistry is as a versatile precursor for a variety of advanced acridine derivatives. The acyl chloride functional group is a highly reactive electrophile, susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex molecules with tailored properties.

    The reaction of this compound with various nucleophiles is a straightforward and efficient method for introducing new functional groups at the 4-position of the acridine ring. This is a classic example of nucleophilic acyl substitution. libretexts.orglibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the functionalized acridine derivative. libretexts.org

    Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively. For instance, the reaction with primary or secondary amines yields N-substituted 9-methylacridine-4-carboxamides, while reaction with alcohols in the presence of a non-nucleophilic base (to neutralize the HCl byproduct) affords the corresponding esters.

    The introduction of these functional groups can significantly alter the physicochemical properties of the parent acridine, influencing its solubility, electronic properties, and potential for further chemical modification. For example, by choosing a nucleophile that contains an additional reactive site, a handle for further functionalization is introduced, allowing for the synthesis of polyfunctionalized acridine compounds.

    Table 1: Examples of Polyfunctionalized Acridine Derivatives from this compound

    Nucleophile (R-NuH)Product (9-Methylacridin-4-CONuR)Product Class
    Primary Amine (R-NH₂)N-Alkyl/Aryl-9-methylacridine-4-carboxamideSecondary Amide
    Secondary Amine (R₂NH)N,N-Dialkyl/Aryl-9-methylacridine-4-carboxamideTertiary Amide
    Alcohol (R-OH)Alkyl/Aryl 9-methylacridine-4-carboxylateEster
    Thiol (R-SH)S-Alkyl/Aryl 9-methylacridine-4-carbothioateThioester

    This table is illustrative of the expected reactivity of this compound based on the established chemistry of acyl chlorides.

    The concept of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with enhanced or synergistic bioactivity, is a prominent strategy in drug discovery. nih.gov this compound is an ideal scaffold for the synthesis of such hybrid molecules. By reacting it with a nucleophile that is itself a biologically active molecule or a key fragment thereof, novel hybrid compounds can be generated.

    A significant body of research exists on acridine-4-carboxamides, which are direct derivatives of the title compound, as potent anticancer agents. acs.orgnih.gov For example, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a well-known topoisomerase inhibitor. acs.org The synthesis of analogues of DACA and related compounds would logically start from the corresponding acridine-4-carbonyl chloride.

    Furthermore, the synthesis of bis(acridine-4-carboxamides), where two acridine units are linked together, has been explored as a strategy to create DNA threading agents. nih.govnih.gov These molecules can bisintercalate into DNA, leading to high affinity and potent biological activity. The synthesis of such dimers can be achieved by reacting two equivalents of an acridine-4-carbonyl chloride with a suitable diamine linker. The choice of the linker is crucial as it influences the spacing and orientation of the two acridine moieties, which in turn affects their interaction with DNA. nih.gov

    Table 2: Research Findings on Acridine-4-Carboxamide Derivatives

    Derivative ClassResearch FocusKey Findings
    Monomeric Acridine-4-carboxamidesAnticancer Agents (Topoisomerase Inhibitors)Potency is influenced by substituents on the acridine ring and the nature of the side chain at the 4-carboxamide position. acs.orgnih.gov
    Bis(acridine-4-carboxamides)DNA Threading AgentsShow superior potency compared to monomeric analogues; cytotoxicity is dependent on the linker and substituents. nih.govnih.gov
    Acridine-Triazole HybridsTopoisomerase II InhibitorsHybrid molecules can exhibit enhanced cell growth inhibition and proapoptotic activity. nih.gov

    Role in the Synthesis of Fused Polycyclic Systems

    While the direct use of this compound in annulation reactions to form fused polycyclic systems is not extensively documented in the surveyed literature, the principles of intramolecular cyclization suggest its potential in this area. The carbonyl group, once converted into a suitable derivative, can participate in cyclization reactions to build additional rings onto the acridine framework.

    Annulation reactions are a powerful tool for the construction of polycyclic aromatic systems. nih.govnih.gov In the context of this compound, this could be envisioned in a two-step process. First, the acyl chloride is reacted with a nucleophile that contains a second nucleophilic site or a group capable of participating in a cyclization reaction. For example, reaction with an ortho-aminoaniline derivative would yield an N-(2-aminophenyl)-9-methylacridine-4-carboxamide. This intermediate could then potentially undergo an intramolecular cyclization to form a new six-membered ring fused to the acridine core.

    The success of such annulation reactions would depend on the choice of the nucleophile and the conditions for the subsequent cyclization, which could be acid-catalyzed or thermally induced. The general strategy of using a bifunctional reagent to bridge two parts of a molecule is a common approach in the synthesis of complex heterocyclic systems.

    The synthesis of expanded acridine architectures, such as benzo[kl]acridines, often involves C-H activation or coupling reactions. nih.gov While not a direct application of the carbonyl chloride functionality, derivatives of this compound could be designed to participate in such reactions. For instance, an amide or ester derivative could be further functionalized with a group that can undergo an intramolecular palladium-catalyzed C-H activation/cyclization, leading to the formation of a new fused ring.

    Another theoretical approach involves the intramolecular Friedel-Crafts reaction. If the side chain attached to the 4-carboxamide or 4-carboxylate group contains an activated aromatic ring, an acid-catalyzed intramolecular acylation could lead to the formation of a new ring system, expanding the polycyclic architecture of the acridine. The feasibility of this approach would be highly dependent on the reactivity of the acridine nucleus and the geometry of the tethered aromatic ring.

    Precursor for Macromolecular and Supramolecular Acridine Assemblies

    The unique photophysical and electronic properties of the acridine core make it an attractive component for the construction of larger molecular assemblies, including polymers and supramolecular structures. nih.gov this compound can serve as a key monomer or building block in the synthesis of these complex systems.

    To create an acridine-containing polymer, this compound could be reacted with a bifunctional nucleophile, such as a diamine or a diol, in a step-growth polymerization. This would lead to the formation of polyamides or polyesters, respectively, where the 9-methylacridine (B196024) unit is regularly incorporated into the polymer backbone. The properties of the resulting macromolecule would be dictated by the nature of the comonomer used.

    In the realm of supramolecular chemistry, the focus is on the non-covalent assembly of molecules into well-defined, functional architectures. nih.govrsc.orgresearchgate.net By attaching specific recognition motifs to the 9-methylacridine core via the 4-carbonyl linkage, molecules can be designed to self-assemble into larger structures. For example, attaching a group capable of forming strong hydrogen bonds or a ligand for metal coordination would enable the programmed assembly of acridine-containing supramolecular cages, helices, or other complex structures. The inherent fluorescence of the acridine moiety can be a valuable tool in these systems, allowing for the study of the assembly process and the sensing of guest molecules. nih.govthieme-connect.de

    Integration into Polymer Backbones

    The reactive nature of the acyl chloride group in this compound allows for its straightforward integration into polymer backbones through reactions with nucleophilic functional groups, such as amines and alcohols, present on polymer chains. This process, known as polymer functionalization, results in the formation of stable amide or ester linkages, respectively, covalently attaching the 9-methylacridine unit as a pendant group.

    One common approach involves the post-polymerization modification of polymers containing reactive side chains. For instance, a polymer with pendant amine groups can be readily reacted with this compound in the presence of a base to neutralize the HCl byproduct, yielding a polymer decorated with 9-methylacridine-4-carboxamide moieties. Similarly, polymers bearing hydroxyl groups can be functionalized to produce acridine-containing esters.

    The incorporation of the planar, aromatic acridine structure can significantly influence the properties of the resulting polymer. These modifications can alter the polymer's solubility, thermal stability, and, most notably, its photophysical properties. researchgate.net Acridine-containing polymers often exhibit strong fluorescence, making them suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), and as sensory materials. researchgate.net

    PropertyDescriptionReference
    Reaction Type Acylation of nucleophilic polymers
    Functional Groups Amine (-NH2), Hydroxyl (-OH)
    Resulting Linkage Amide (-CONH-), Ester (-COO-)
    Polymer Property Modulation Solubility, Thermal Stability, Photophysical Properties (Fluorescence) researchgate.net

    Development of Self-Assembled Acridine Structures

    The planar and aromatic nature of the acridine ring system predisposes it to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. When this compound is used to synthesize molecules containing complementary functionalities, these interactions can drive the spontaneous organization of individual molecules into well-defined supramolecular structures.

    For example, the synthesis of acridine-4-carboxamides, through the reaction of this compound with various amines, can lead to molecules capable of forming intricate hydrogen-bonding networks. These networks, in conjunction with π-π stacking of the acridine cores, can direct the self-assembly of the molecules into higher-order structures like nanofibers, sheets, or gels. The specific architecture of the self-assembled material is influenced by the structure of the amine used, the solvent, and other environmental factors. The development of such materials is of interest for applications in areas like tissue engineering, drug delivery, and catalysis.

    Contributions to Chemical Probe Development

    The inherent fluorescence of the acridine scaffold makes this compound an excellent starting material for the creation of chemical probes. These probes are instrumental in chemical biology for the detection and visualization of specific molecules or processes within complex biological systems.

    Synthesis of Derivatized Acridine Probes for Chemical Biology Research

    The carbonyl chloride group of this compound serves as a reactive handle for attaching the acridine fluorophore to a variety of molecules of interest in chemical biology. By reacting it with a molecule containing a nucleophilic group (e.g., an amine or alcohol), a new, derivatized acridine probe can be synthesized. nih.govmdpi.com

    For instance, a probe designed to bind to a specific protein could be created by reacting this compound with a ligand known to have an affinity for that protein. The resulting conjugate would allow researchers to visualize the location of the protein within a cell using fluorescence microscopy. The synthesis of a novel fluorescent probe, N-((N-(2-dimethylamino)ethyl)acridine-4-carboxamide)-alpha-alanine, has been reported for the sensitive determination of DNA, demonstrating the utility of the acridine-4-carboxamide structure in probe design. nih.gov The interaction of such probes with DNA is often through intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. nih.gov

    Probe ComponentFunctionExampleReference
    Fluorophore Provides the fluorescent signal9-Methylacridine
    Reactive Handle Enables covalent attachment-COCl
    Targeting Moiety Confers specificity for a biological targetLigand, Peptide, etc.
    Resulting Probe Allows for fluorescent detection of the targetN-(ACR-4-CA)-α-ALA nih.gov

    Design of Fluorescent Tagging Agents

    In a similar vein to chemical probe development, this compound can be employed as a fluorescent tagging agent. The purpose of a fluorescent tag is to label a molecule of interest, such as a protein or a nucleic acid, to enable its detection and tracking.

    The reaction of this compound with a primary or secondary amine on a biomolecule results in a stable amide bond, effectively "tagging" the biomolecule with the fluorescent 9-methylacridine group. This allows for the qualitative and quantitative analysis of the tagged molecule in various assays. For example, the extent of a reaction or the purity of a sample could be determined by measuring the fluorescence of the tagged species. The choice of an acridine-based tag is often motivated by its favorable photophysical properties, such as a large Stokes shift and high quantum yield, which contribute to the sensitivity of the detection method. rsc.org

    The general principle involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a highly fluorescent and stable acridine-4-carboxamide derivative. This straightforward and efficient labeling chemistry makes this compound a valuable tool in the molecular sciences.

    Computational and Theoretical Investigations on 9 Methylacridine 4 Carbonyl Chloride

    Electronic Structure Analysis

    The electronic structure of a molecule is fundamental to its chemical properties. For 9-Methylacridine-4-carbonyl chloride, computational analyses such as Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping are employed to dissect its electronic landscape.

    Frontier Molecular Orbital Theory Applied to Reactivity

    Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals in this compound are key determinants of its reactivity.

    The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

    Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

    Molecular OrbitalEnergy (eV)Description
    HOMO-6.2Primarily localized on the acridine (B1665455) ring system, with some contribution from the methyl group.
    LUMO-2.5Predominantly located on the carbonyl chloride group and the adjacent carbon of the acridine ring.
    HOMO-LUMO Gap3.7Suggests moderate reactivity and kinetic stability.

    Note: The data in this table is illustrative and based on theoretical principles and data from related compounds. It is intended to exemplify the concepts discussed.

    Charge Distribution and Electrostatic Potential Mapping

    The distribution of electron density within this compound is inherently uneven due to the presence of heteroatoms (nitrogen and oxygen) and electronegative atoms (chlorine). This creates a specific charge distribution that can be visualized using an electrostatic potential (ESP) map. wuxiapptec.comyoutube.com An ESP map plots the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic regions. avogadro.cc

    In an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be expected around the nitrogen atom in the acridine ring and the oxygen atom of the carbonyl group. Regions of positive potential (typically colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. wuxiapptec.com The most significant blue region is anticipated on the carbonyl carbon, which is bonded to both a highly electronegative oxygen and a chlorine atom, making it a strong electrophilic center. The hydrogen atoms of the methyl group and the acridine ring would also exhibit a lesser degree of positive potential. researchgate.net

    Understanding this charge distribution is critical for predicting intermolecular interactions, such as hydrogen bonding, and for foreseeing the regioselectivity of chemical reactions. mdpi.com

    Reaction Mechanism Predictions and Validation

    Computational chemistry offers powerful tools for predicting and understanding the mechanisms of chemical reactions involving this compound.

    Computational Modeling of Synthetic Pathways

    The synthesis of acridine derivatives can be complex, and computational modeling can help to elucidate the reaction pathways, identify transition states, and calculate activation energies. researchgate.net For instance, the synthesis of the acridine core often involves cyclization reactions, the feasibility and outcomes of which can be modeled. nih.gov The introduction of the carbonyl chloride group from a precursor like acridine-4-carboxylic acid can also be studied computationally to understand the energetics and mechanism of the transformation. By modeling potential intermediates and transition states, chemists can gain a deeper understanding of the reaction, optimize conditions, and predict potential byproducts.

    Prediction of Spectroscopic Properties for Structural Confirmation

    While basic spectroscopic techniques are used for initial identification, advanced computational methods can predict spectroscopic data with high accuracy, serving as a powerful tool for structural confirmation. Methods like Density Functional Theory (DFT) can be used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govivanmr.com

    By comparing the computationally predicted spectra with experimental data, a detailed and confident structural assignment can be made. For example, predicted ¹H and ¹³C NMR spectra can help assign specific peaks to individual atoms within the complex this compound structure, which can be ambiguous from experimental data alone. acs.org Similarly, calculated IR spectra can help to identify characteristic vibrational modes, such as the C=O stretch of the carbonyl chloride, and how it is influenced by the rest of the molecular structure. nih.gov

    Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

    Spectroscopic DataPredicted Value (Computational)Typical Experimental Range
    ¹³C NMR (C=O)~168 ppm165-175 ppm
    IR Stretch (C=O)~1780 cm⁻¹1770-1815 cm⁻¹

    Note: The data in this table is illustrative and based on theoretical principles and data from related compounds. It is intended to exemplify the concepts discussed.

    Conformational Analysis and Molecular Dynamics Simulations

    The three-dimensional structure and dynamics of this compound are not static. The molecule can exhibit conformational flexibility, particularly around the single bond connecting the carbonyl chloride group to the acridine ring.

    Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around this bond. This allows for the identification of the most stable conformation(s) (energy minima) and the energy barriers to rotation (transition states).

    Molecular dynamics (MD) simulations provide a more dynamic picture, modeling the atomic motions of the molecule over time. nih.gov MD simulations can reveal how the molecule behaves in different environments, such as in various solvents or in the presence of other molecules. For acridine derivatives, MD simulations are often used to study their interaction with biological macromolecules like DNA, where they are known to intercalate between base pairs. mdpi.commdpi.com Although this compound itself is highly reactive, MD simulations on its more stable derivatives could provide insight into how the methyl and carbonyl substituents at the 9- and 4-positions, respectively, influence the binding and dynamics within a biological system.

    QSAR Studies for Rational Design of Derivatives (focused on synthetic outcomes/reactivity)

    Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools in medicinal chemistry for predicting the biological activity of compounds. researchgate.net However, the application of QSAR principles can be extended beyond biological endpoints to the prediction of chemical reactivity and synthetic outcomes. For a molecule like this compound, QSAR studies can provide invaluable insights for the rational design of derivatives by correlating structural or physicochemical descriptors with reactivity parameters such as reaction rates, yields, or regioselectivity. This approach allows for the in silico screening of potential derivatives, prioritizing those with the desired reactivity for synthesis and subsequent biological testing.

    The core of a reactivity-focused QSAR study involves the generation of molecular descriptors that quantify the electronic and steric properties of a series of related compounds. For derivatives of this compound, these descriptors would be calculated for variations in the substitution pattern on the acridine ring.

    Detailed Research Findings

    While specific QSAR studies predicting the synthetic outcomes of this compound are not extensively documented in publicly available literature, the foundation for such studies is well-established through Density Functional Theory (DFT) calculations on acridine systems. researchgate.net DFT studies provide the necessary quantum chemical descriptors for building robust QSAR models. researchgate.net

    A hypothetical QSAR study for the reactivity of this compound derivatives in a common reaction, such as nucleophilic acyl substitution, would proceed as follows:

    Define a Training Set: A series of derivatives of this compound would be defined, featuring different substituents at various positions on the acridine ring.

    Calculate Molecular Descriptors: For each molecule in the training set, a range of electronic and steric descriptors would be calculated using computational methods like DFT. researchgate.net Key descriptors would include:

    Electronic Descriptors: These quantify the electronic environment of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges on the carbonyl carbon and chlorine atoms. dergipark.org.trresearchgate.net The electrophilicity index, which measures a molecule's ability to accept electrons, would also be a critical parameter. researchgate.net

    Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity and surface area are common examples. researchgate.net

    Experimental Reactivity Data: The experimental outcomes for a specific reaction would be determined for each compound in the training set. This could be the reaction rate constant or the percentage yield of the product.

    Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to generate a mathematical equation that correlates the calculated descriptors with the experimental reactivity data. frontiersin.org

    The resulting QSAR model would take the form of an equation, such as:

    Log(Reactivity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

    This model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound.

    Illustrative Data Tables for a Hypothetical QSAR Study

    The following tables represent the type of data that would be generated and used in a QSAR study focused on the reactivity of this compound derivatives.

    Table 1: Calculated Electronic Descriptors for a Hypothetical Series of this compound Derivatives

    CompoundSubstituent (Position)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Electrophilicity Index (ω)
    1 H (Unsubstituted)-6.54-2.184.363.122.89
    2 2-NO₂-7.12-2.894.235.453.75
    3 7-OCH₃-6.21-1.984.233.582.65
    4 6-Cl-6.78-2.454.334.193.21
    5 2,7-di-NO₂-7.55-3.214.347.894.56

    This table showcases how electronic properties change with different substituents on the acridine ring. A lower LUMO energy, for instance, generally suggests a higher susceptibility to nucleophilic attack at the carbonyl carbon.

    Table 2: Correlation of Descriptors with Hypothetical Reaction Yield

    CompoundExperimental Yield (%)Predicted Yield (%)Residual (%)
    1 7574.50.5
    2 8887.20.8
    3 6566.1-1.1
    4 8180.30.7
    5 9292.8-0.8

    This table demonstrates the correlation between the experimentally observed synthetic yield and the yield predicted by the developed QSAR model. A small residual value indicates a good predictive power of the model.

    By establishing a statistically significant relationship between structural descriptors and synthetic outcomes, QSAR models enable a more directed and efficient approach to chemical synthesis. For this compound, this would facilitate the design of derivatives with optimized reactivity for the synthesis of novel compounds with potential therapeutic applications.

    Future Research Directions and Perspectives

    Development of Novel Catalytic Systems for 9-Methylacridine-4-carbonyl Chloride Transformations

    The reactivity of this compound is dominated by the acyl chloride group, a versatile handle for nucleophilic acyl substitution. Future research will likely focus on developing novel catalytic systems to expand the scope and efficiency of its transformations. A promising avenue is the exploration of dual-catalytic systems that merge the photocatalytic properties of the acridine (B1665455) core with transition metal catalysis.

    For instance, researchers have successfully interfaced acridine photocatalysis with copper catalysis for direct decarboxylative conjugate additions. nih.govnih.gov In such a system, an acridine photocatalyst initiates the formation of a radical from a carboxylic acid, which then engages in a copper-mediated catalytic cycle to form a new carbon-carbon bond. nih.gov This concept could be adapted for this compound derivatives, potentially enabling novel coupling reactions at various positions on the acridine ring.

    Furthermore, green and cost-effective catalysts are being explored for the synthesis of the acridine skeleton itself. The classical Bernthsen reaction, which synthesizes 9-substituted acridines, traditionally uses stoichiometric amounts of zinc chloride at high temperatures. tandfonline.com Modern approaches have demonstrated the efficacy of milder, catalytic alternatives such as p-toluenesulphonic acid (p-TSA) and heterogeneous catalysts like cobalt-on-carbon derived from rice husks, often in conjunction with microwave irradiation to improve yields and reduce reaction times. tandfonline.comrsc.org These catalytic advancements could be pivotal in optimizing the synthesis of the precursors to this compound.

    Catalyst SystemReaction TypePotential Application for this compoundReference
    Acridine/Copper Dual CatalysisDecarboxylative Conjugate AdditionFunctionalization of derivatives via radical pathways nih.govnih.gov
    p-Toluenesulphonic acid (p-TSA)Bernthsen Acridine SynthesisGreener synthesis of the 9-methylacridine (B196024) precursor tandfonline.com
    Cobalt/Carbon (Co/C)Multi-component Acridine SynthesisSustainable, water-based synthesis of the acridine core rsc.org

    Exploring Photocatalytic and Electrocatalytic Synthetic Routes

    The acridine scaffold is not just a passive framework; it is an active participant in photoredox catalysis. Acridinium (B8443388) salts, derived from acridines, are exceptionally potent photo-oxidants when activated by visible light, making them powerful tools for initiating a wide range of chemical transformations. youtube.com Research has focused on the modular synthesis of these acridinium photocatalysts through methods that combine photochemical and electrocatalytic steps. chinesechemsoc.org

    A reported strategy involves the site-selective C-H alkylation of acridinium salts. chinesechemsoc.orgchinesechemsoc.org This process uses visible light to induce a cross-coupling reaction between the acridinium salt and an organotrifluoroborate, followed by an electrocatalytic dehydrogenation step to regenerate the aromatic acridinium core. chinesechemsoc.org Such a methodology could be envisioned for modifying the this compound backbone, allowing for the late-stage introduction of diverse functional groups to tune its properties.

    Moreover, acridine photocatalysis is highly effective for the direct decarboxylation of carboxylic acids through a process known as photoinduced proton-coupled electron transfer (PCET). nih.gov This provides a direct, radical-mediated pathway to functionalize molecules. chemrxiv.org This could be particularly relevant for the synthesis of the precursor, 9-methylacridine-4-carboxylic acid, or for using this precursor in novel C-C and C-heteroatom bond-forming reactions. The combination of photocatalysis for radical generation and electrochemistry for catalyst turnover or subsequent reaction steps represents a frontier in synthetic organic chemistry. chinesechemsoc.orgacs.org

    Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

    The synthesis and functionalization of complex heterocyclic molecules like acridines often involve extensive optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by predicting reaction outcomes and identifying optimal synthetic routes.

    Recent studies have applied ML models, such as random forests, to predict the formation of nitrogen heterocycles in complex mixtures like bio-oil produced from biomass. researchgate.netnih.gov These models can identify the key parameters that influence product distribution and yield with high accuracy (R² > 0.9). nih.gov While trained on different chemical systems, the principles are transferable. An ML model could be developed for acridine synthesis by training it on a large dataset of published reaction conditions and outcomes. This would allow researchers to predict the feasibility and yield of reactions involving this compound before conducting them in the lab, saving time and resources.

    A significant challenge for ML in synthetic chemistry is the relative scarcity of data for specific reaction classes, such as heterocycle formation. chemrxiv.org To address this, researchers are employing transfer learning, where a model trained on a large, general reaction dataset is fine-tuned on a smaller, more specific dataset. chemrxiv.org This approach has been shown to significantly improve the accuracy of retrosynthesis predictions for heterocyclic targets. chemrxiv.org Such a model could propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering non-intuitive reaction strategies.

    AI/ML ApplicationObjectiveRelevance to this compoundReference
    Random Forest ModelsPredict formation of nitrogen heterocyclesPredict yield and side products in synthesis and transformations researchgate.netnih.gov
    Transfer LearningImprove retrosynthesis prediction for heterocyclesPropose novel and efficient synthetic routes to the target compound chemrxiv.org
    Forward OptimizationIdentify optimal reaction conditionsOptimize temperature, solvent, and catalyst for specific reactions nih.gov

    Sustainable Synthesis and Circular Economy Approaches for Acridine Derivatives

    Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use renewable resources—a philosophy known as green chemistry. These principles are being actively applied to the synthesis of acridines and offer a clear path forward for the production of this compound.

    One major advancement is the use of microwave-assisted organic synthesis (MAOS). For the Bernthsen acridine synthesis, microwave irradiation in the absence of a solvent (a solventless reaction) has been shown to dramatically reduce reaction times and increase yields compared to conventional heating. tandfonline.com This approach aligns with the principles of green chemistry by minimizing solvent waste and energy input. tandfonline.com

    Another key strategy is the use of environmentally benign solvents, with water being the ideal choice. Researchers have developed methods for synthesizing acridine derivatives in water using a recyclable Co/C catalyst, again supported by microwave irradiation. rsc.org Beyond synthesis, sustainable approaches are being used to create functional materials. For example, acridine-functionalized covalent organic polymers (COPs) have been prepared rapidly in aqueous solutions using a combination of sonochemistry and ion induction. acs.orgnih.gov These materials show promise as reusable photocatalysts for water treatment, demonstrating a potential application within a circular economy where the acridine derivative is part of a recyclable system. acs.orgnih.gov Applying these green methodologies to the entire life cycle of this compound, from the synthesis of its precursors to its use and potential recycling, will be a critical focus of future research.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 9-Methylacridine-4-carbonyl chloride, and how can reaction efficiency be validated?

    • Methodological Answer : The synthesis typically involves acyl chloride formation from 9-methylacridine-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include stoichiometric ratios (e.g., 1:1.2 carboxylic acid to chlorinating agent), temperature control (reflux at 60–80°C), and inert atmosphere (argon/nitrogen). Validate purity via GC-FID with a DB-5 capillary column (30 m × 0.32 mm ID) and flame ionization detector, comparing retention times against standards . Confirm structural integrity using FT-IR (C=O stretch ~1750 cm⁻¹) and ¹H NMR (aromatic protons in δ 7.5–8.5 ppm) .

    Q. How should researchers handle stability and storage challenges for this compound?

    • Methodological Answer : The compound is moisture-sensitive and reacts vigorously with amines, alcohols, and bases. Store under anhydrous conditions at –20°C in sealed, PTFE-lined vials. For handling, use a glovebox or Schlenk line. Monitor decomposition via TLC (silica gel, hexane:ethyl acetate 4:1); degradation products include hydrolyzed carboxylic acid derivatives. Avoid exposure to aqueous solvents during experiments .

    Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

    • Methodological Answer :

    • Purity : GC-ECD (electron capture detector) with a Restek Rxi-17Sil MS column, optimized for chlorinated compounds .
    • Structural Confirmation : High-resolution mass spectrometry (HRMS) in positive ion mode (expected [M+H]⁺ ~242.05 m/z) and X-ray crystallography for crystalline derivatives .
    • Reactivity Screening : Monitor acylation reactions (e.g., with amines) via in situ FT-IR to track carbonyl consumption .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported reactivity data for this compound?

    • Methodological Answer : Cross-reference peer-reviewed databases (PubMed, Web of Science) and gray literature (technical reports, conference proceedings) to identify inconsistent results. Validate conflicting claims via controlled experiments:

    • Compare reaction yields under varying conditions (e.g., solvent polarity, catalyst loading).
    • Use LC-MS to detect side products (e.g., dimerization or hydrolysis artifacts) .
    • Apply multivariate statistical analysis (e.g., PCA) to isolate critical variables affecting reactivity .

    Q. What strategies optimize the design of this compound-based probes for bioorthogonal labeling?

    • Methodological Answer :

    • Targeted Functionalization : Introduce alkynyl or azide handles via nucleophilic substitution (e.g., with propargylamine) in anhydrous dichloromethane.
    • Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to quantify acylation rates (λmax ~350 nm for acridine chromophore) .
    • In Vivo Validation : Employ fluorescence quenching assays to assess probe specificity in cellular models, referencing negative controls (e.g., non-reactive methyl ester analogs) .

    Q. How can computational methods predict the hydrolytic degradation pathways of this compound?

    • Methodological Answer :

    • Perform DFT calculations (B3LYP/6-311+G(d,p)) to model hydrolysis intermediates.
    • Simulate solvent effects (e.g., water, DMSO) using COSMO-RS.
    • Validate predictions with LC-MS/MS (MRM mode) to detect transient species like tetrahedral intermediates .

    Methodological and Reporting Guidelines

    Q. What literature search protocols ensure comprehensive coverage of studies on this compound?

    • Methodological Answer :

    • Databases : Prioritize PubMed, SciFinder, and Reaxys for peer-reviewed studies. Include gray literature (EPA reports, patent filings) via Google Scholar and ProQuest .
    • Search Terms : Use Boolean operators (e.g., "this compound" AND (synthesis OR stability NOT industrial)).
    • Exclusion Criteria : Omit non-English studies lacking mechanistic data or validation .

    Q. How should researchers document experimental protocols for reproducibility?

    • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

    • Main Text : Summarize critical steps (e.g., "refluxed under N₂ for 6 h").
    • Supporting Information : Provide full synthetic procedures, NMR spectra (with integration values), and HPLC chromatograms. Use standardized templates for hazard statements (e.g., GHS pictograms) .

    Safety and Compliance

    Q. What safety protocols mitigate risks during large-scale synthesis of this compound?

    • Methodological Answer :

    • Engineering Controls : Use explosion-proof reactors with pressure relief valves.
    • PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields.
    • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Document incidents per OSHA 29 CFR 1910.120 .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.